N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-16-3-9-20(10-4-16)31-22-15-21(25-17(2)26-22)28-11-13-29(14-12-28)23(30)27-19-7-5-18(24)6-8-19/h3-10,15H,11-14H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORIUMZOFRWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the carboxamide group. Common reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperazine and pyrimidine have been shown to inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells. The specific compound's ability to interact with cellular pathways involved in apoptosis and cell cycle regulation is under investigation .
-
Neuropharmacology
- The compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Research suggests that piperazine derivatives can modulate neurotransmitter systems, which could lead to therapeutic strategies for conditions such as Alzheimer's disease and schizophrenia.
-
Antimicrobial Properties
- Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of pathogens. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways crucial for bacterial survival .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Modulation of neurotransmitter release | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide against various human cancer cell lines. Results demonstrated significant cytotoxicity, particularly against breast cancer cells, suggesting a potential role as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress. The results indicated a reduction in cell death and an increase in cell viability, highlighting its potential for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application being studied.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations
Substituent Impact on Physicochemical Properties: The 4-methylphenoxy group in the target compound may enhance steric bulk compared to smaller substituents like trifluoromethyl () or chlorophenyl (). Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity improves metabolic stability, whereas chlorine’s larger size may enhance hydrophobic interactions (e.g., A3 vs. A6 in ) .
Thienopyrimidine in compound 6 () demonstrates enhanced mitochondrial toxicity under glucose starvation, suggesting substituent-dependent biological effects .
Synthetic Accessibility :
- Yields for quinazoline derivatives () range from 45–57%, comparable to similar piperazine-carboxamide syntheses. The target compound’s synthetic route likely follows analogous procedures but with pyrimidine intermediates.
Pharmacological Implications (Hypothetical)
While direct data for the target compound are unavailable, insights can be extrapolated:
- Kinase Inhibition: Pyrimidine derivatives (e.g., ) often target ATP-binding pockets in kinases. The 4-methylphenoxy group may confer selectivity for specific kinase isoforms.
- Metabolic Stability : The 4-fluorophenyl group likely improves resistance to oxidative metabolism compared to ethyl- or chlorophenyl analogues .
Biological Activity
N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a P2X4 receptor antagonist. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure that incorporates a piperazine moiety, fluorinated phenyl group, and a pyrimidine derivative. Its synthesis typically involves multi-step organic reactions, often starting from readily available piperazine derivatives and incorporating various substituents through nucleophilic substitutions or coupling reactions.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Piperazine | Central moiety providing basic properties |
| 4-Fluorophenyl | Enhances receptor binding affinity |
| Pyrimidine | Contributes to biological activity |
| Carboxamide | Facilitates solubility and bioavailability |
2.1 P2X4 Receptor Antagonism
Research indicates that this compound acts as an antagonist at the P2X4 receptor, which is part of the purinergic signaling pathway involved in pain perception and inflammation. The P2X4 receptor is widely expressed in the central nervous system and plays a critical role in neurogenic pain conditions.
- Mechanism of Action : By inhibiting the P2X4 receptor, the compound can potentially alleviate various types of pain, including nociceptive and inflammatory pain .
2.2 Antitumor Activity
In addition to its effects on pain pathways, preliminary studies have suggested that the compound exhibits antitumor properties. Specific derivatives have shown significant inhibition rates against cancer cell lines.
- Case Study : A related study on similar piperazine derivatives demonstrated inhibition rates up to 99% against CDC25B at concentrations of 20 µg/mL, indicating strong potential for further development as an anticancer agent .
Table 2: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| P2X4 Antagonism | Inhibition of pain signaling | |
| Antitumor | High inhibition rates against CDC25B | |
| Cytotoxicity | Varies across different cell lines |
3. Research Findings and Implications
Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. The incorporation of various substituents has been shown to enhance its potency and selectivity for specific biological targets.
3.1 Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at the phenyl or pyrimidine rings significantly impact the biological activity:
- Fluorination : The presence of fluorine enhances lipophilicity and receptor binding.
- Methyl Substituents : Additional methyl groups on the pyrimidine ring improve overall stability and efficacy .
4. Future Directions
The ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Future studies will likely explore:
- In Vivo Studies : To assess therapeutic efficacy in animal models.
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Combination Therapies : Investigating synergistic effects with other analgesics or chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(4-fluorophenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide, and how can intermediates be characterized?
- Methodology :
- Stepwise synthesis : Begin with coupling 2-methyl-6-(4-methylphenoxy)pyrimidin-4-amine with piperazine-1-carboxylic acid derivatives under reflux conditions using dichloromethane or tetrahydrofuran (THF) as solvents. Introduce the 4-fluorophenyl carboxamide group via nucleophilic acyl substitution .
- Characterization : Use NMR (¹H/¹³C) to confirm bond formation (e.g., piperazine C=O at ~165–170 ppm) and LC-MS for molecular ion validation (expected [M+H]⁺ ~463 g/mol). Purity can be assessed via HPLC with C18 columns and acetonitrile/water gradients .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Analytical Workflow :
- X-ray crystallography : Resolve crystal structures to confirm piperazine chair conformation and aryl group orientation (e.g., torsion angles between pyrimidine and phenoxy groups) .
- IR spectroscopy : Identify key functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹, pyrimidine ring vibrations at ~1600 cm⁻¹) .
- Elemental analysis : Validate %C, %H, %N against theoretical values (e.g., C: 62.5%, H: 5.4%, N: 15.1%) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Experimental Design :
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values. Include positive controls (e.g., aripiprazole) .
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via Ellman’s method or fluorometric assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts during synthesis?
- Process Optimization :
- Solvent selection : Replace dichloromethane with dimethylformamide (DMF) to enhance solubility of aromatic intermediates .
- Catalysis : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of pyrimidine intermediates .
- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted amines or acyl chlorides .
Q. How should contradictions in receptor binding affinity data across assays be resolved?
- Data Contradiction Analysis :
- Orthogonal assays : Compare radioligand binding (e.g., ³H-raclopride for D2) with functional assays (e.g., cAMP modulation in HEK293 cells) .
- Buffer conditions : Vary pH (6.5–7.5) and ionic strength to assess assay-dependent variability. Use Tris-HCl for stability .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate runs .
Q. What computational strategies predict target interactions for this compound?
- In Silico Workflow :
- Molecular docking : Use AutoDock Vina to model binding to dopamine D3 receptors (PDB: 3PBL). Prioritize poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess piperazine ring flexibility and ligand-receptor stability .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with IC₅₀ values using MOE descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
